molecular formula C24H18N2O5 B4917727 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide

Katalognummer: B4917727
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: BFHJNVKSWMPRAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a synthetic small molecule characterized by a phthalimide (1,3-dioxoisoindole) core linked via a propanamide spacer to a 2-methoxydibenzo[b,d]furan moiety. This structural architecture combines the redox-active phthalimide group—a known pharmacophore in anti-inflammatory, anticancer, and antiepileptic agents—with a dibenzofuran-derived aromatic system, which may enhance binding to hydrophobic pockets in biological targets .

Eigenschaften

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-methoxydibenzofuran-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-30-21-12-17-14-6-4-5-9-19(14)31-20(17)13-18(21)25-22(27)10-11-26-23(28)15-7-2-3-8-16(15)24(26)29/h2-9,12-13H,10-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHJNVKSWMPRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure

The compound can be described by the following structural formula:

C18H15NO4\text{C}_{18}\text{H}_{15}\text{N}\text{O}_{4}

This structure features an isoindole moiety and a methoxydibenzo[b,d]furan group, contributing to its unique biological properties.

PropertyValue
Molecular Weight309.3 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogPNot available

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide exhibit significant anticancer properties. For instance, derivatives containing the isoindole structure have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation through multiple pathways, including cell cycle arrest and modulation of apoptotic markers like caspases .

Antimicrobial Activity

Research has demonstrated that certain derivatives of this compound possess antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of related compounds. The ability to inhibit oxidative stress and modulate inflammatory pathways indicates potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's furan moiety is particularly noted for its antioxidant properties .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a similar compound in human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a significant decrease in cell viability (IC50 = 10 µM) and increased apoptosis as evidenced by flow cytometry analysis. The study concluded that compounds with the isoindole structure could serve as lead compounds for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, indicating strong antimicrobial activity. This suggests that modifications to the structure could enhance efficacy against resistant strains .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound’s dibenzofuran group increases molecular weight and aromatic surface area compared to analogs with phenyl or alkyl substituents. This may improve target binding but reduce solubility.
  • Substituents like chlorine (in CPPHA) or tert-butyl () modulate electronic and steric properties, influencing pharmacokinetics and selectivity.

Genotoxicity and Mutagenicity

Phthalimide derivatives with nitrate esters (e.g., C1–C6 in ) exhibit lower genotoxicity (micronucleated reticulocytes [MNRET] <6/1,000 cells) compared to hydroxyurea (MNRET up to 33.7/1,000 cells). While the target compound lacks a nitrate ester, its dibenzofuran group may reduce mutagenic risks associated with meta-aromatic substitutions .

Therapeutic Potential

  • Anticancer/Anti-inflammatory: Phthalimide analogs like lenalidomide show immunomodulatory effects. The dibenzofuran moiety in the target compound could mimic kinase inhibitors (e.g., sorafenib) by interacting with ATP-binding pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.